![molecular formula C14H11BrN4O2S B5516657 4-[(5-bromo-2-methoxybenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516657.png)
4-[(5-bromo-2-methoxybenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- This compound belongs to a class of organic chemistry known as triazoles, which are notable for their various biological and corrosion inhibition activities. Triazoles like this one have been studied for their potential applications in medicinal chemistry and materials science.
Synthesis Analysis
- The synthesis of similar triazole compounds typically involves the reaction of certain precursors like hydrazine hydrate, phenylisothiocyanate, or various aromatic aldehydes with other chemical entities. For instance, Bekircan et al. (2008) describe the synthesis of 4-amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester, a related compound, through a multi-step reaction process starting from 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Molecular Structure Analysis
- Triazole compounds, including those similar to the one , often exhibit complex molecular structures. For example, Şahin et al. (2011) conducted X-ray diffraction techniques and density functional theory (DFT) calculations to determine the molecular structure of a related triazole compound, revealing dihedral angles and hydrogen bonding patterns (Șahin, Onur, Kantar, Cihan, Bekircan, Șașmaz, & Buyukgungor, 2011).
Chemical Reactions and Properties
- The reactivity of triazole compounds is diverse. They often undergo reactions like alkylation, aminomethylation, and cyanoethylation, as described in studies like Kaldrikyan et al. (2016) (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).
Physical Properties Analysis
- The physical properties of triazoles can be quite varied. Research like that conducted by Bekircan et al. (2011) on similar compounds can provide insights into crystalline structures and other physical characteristics (Bekircan, Şaşmaz, & Kantar, 2011).
Chemical Properties Analysis
- The chemical properties of triazole compounds are influenced by their molecular structures and the nature of their substituents. Studies such as those by Zhu and Qiu (2011) have focused on characterizing these compounds through techniques like elemental analysis and X-ray single-crystal determination, providing insights into their chemical behavior (Mei-An Zhu & X. Qiu, 2011).
科学的研究の応用
Synthesis and Anticancer Evaluation
Research has explored the synthesis of triazole derivatives and their evaluation for anticancer activities. For instance, Bekircan et al. (2008) synthesized new triazole derivatives and screened them for anticancer activity against a panel of 60 cell lines derived from nine cancer types. The study demonstrates the potential of triazole derivatives in cancer treatment, highlighting their synthesis process and efficacy against various cancer cell lines (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Antimicrobial Activities
Another area of research is the investigation of triazole derivatives for antimicrobial properties. Bektaş et al. (2010) synthesized novel triazole derivatives and tested their antimicrobial activities against different microorganisms. Some compounds exhibited good to moderate activities, indicating the potential of triazole derivatives as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Antitumor Activity of Azomethine Derivative of Triazole
Ghammamy and Sedaghat (2013) synthesized an azomethine derivative of triazole and evaluated its antitumor activity. This research underscores the significance of triazole derivatives in developing potential antitumor agents (Ghammamy & Sedaghat, 2013).
Photochemical and Photophysical Properties
Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with triazole derivatives and investigated their photochemical and photophysical properties. These properties are crucial for applications in photodynamic therapy, a treatment method for cancer (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Reactivity and Biological Evaluation
Pillai et al. (2019) conducted a study on Schiff bases containing triazole rings, analyzing their chemical reactivity, molecular dynamics simulations, and biological evaluation. This research provides insights into the antioxidant and α-glucosidase inhibitory activities of triazole derivatives, highlighting their potential as bioactive compounds (Pillai et al., 2019).
特性
IUPAC Name |
4-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O2S/c1-20-11-5-4-10(15)7-9(11)8-16-19-13(17-18-14(19)22)12-3-2-6-21-12/h2-8H,1H3,(H,18,22)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWYALGIVNBVKS-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NN2C(=NNC2=S)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/N2C(=NNC2=S)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5516574.png)
![2-methyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5516593.png)
![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5516596.png)
![N-(2-methoxyphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B5516598.png)
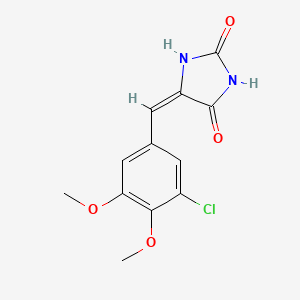
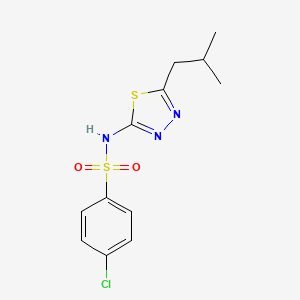
![6-[4-(diphenylacetyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5516612.png)
![2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5516623.png)
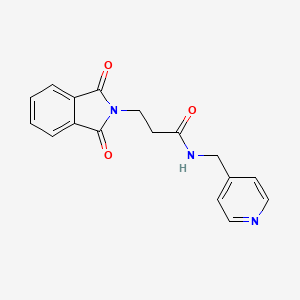
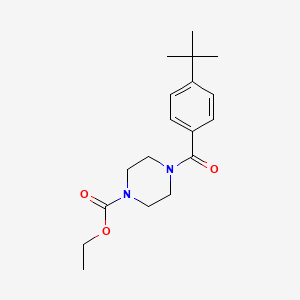

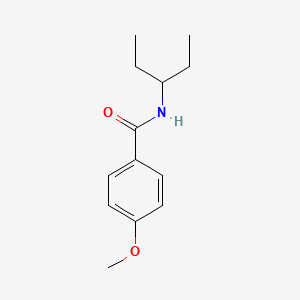
![N-ethyl-2-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5516665.png)
![8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5516681.png)